N-((3-(5-cyclopropylisoxazol-3-yl)-1,2,4-oxadiazol-5-yl)methyl)-2-(trifluoromethyl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-((3-(5-cyclopropylisoxazol-3-yl)-1,2,4-oxadiazol-5-yl)methyl)-2-(trifluoromethyl)benzamide is a useful research compound. Its molecular formula is C17H13F3N4O3 and its molecular weight is 378.311. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Mechanism of Action
Target of Action
The primary target of this compound is the REarrange during Transfection (RET) kinase . RET kinase is a receptor tyrosine kinase that plays a crucial role in cell survival, proliferation, and migration . Activating mutations of RET kinase frequently occur in human thyroid and lung cancers .
Mode of Action
This compound acts as a specific inhibitor of RET kinase . It binds to the kinase, inhibiting its activity and preventing it from phosphorylating its substrates . This inhibition disrupts the signaling pathways that are mediated by RET, leading to a decrease in cell proliferation and survival .
Biochemical Pathways
The inhibition of RET kinase affects several downstream signaling pathways, including the RAS/RAF/MEK/ERK and PI3K/AKT pathways . These pathways are involved in cell proliferation, survival, and migration . By inhibiting RET kinase, this compound disrupts these pathways, leading to a decrease in cancer cell proliferation and survival .
Pharmacokinetics
This suggests that the compound may have good bioavailability and a favorable pharmacokinetic profile .
Result of Action
The compound effectively suppresses the growth of cells transformed with wild-type RET and its gatekeeper mutant (V804M), and thyroid-cancer derived TT cells . This indicates that the compound’s action is specific to cells with active RET signaling .
Biochemical Analysis
Biochemical Properties
This compound interacts with the RET kinase, a key enzyme involved in cell growth and differentiation . It is potent against both the wild-type RET and its gatekeeper mutant . The nature of these interactions involves the compound binding to the active site of the RET kinase, thereby inhibiting its activity .
Cellular Effects
N-((3-(5-cyclopropylisoxazol-3-yl)-1,2,4-oxadiazol-5-yl)methyl)-2-(trifluoromethyl)benzamide effectively suppresses the growth of cells transformed with wild-type RET and its gatekeeper mutant . It also has an impact on thyroid-cancer derived TT cells . It does not affect parental Ba/F3 cells and Nthy ori-3-1, normal thyroid cells .
Molecular Mechanism
The molecular mechanism of action of this compound involves its binding to the active site of the RET kinase, thereby inhibiting its activity . This results in a decrease in the phosphorylation of downstream signaling molecules, leading to a reduction in cell proliferation .
Temporal Effects in Laboratory Settings
The compound displays high metabolic stability, making it a suitable candidate for long-term studies . The specific temporal effects of this compound on cellular function over time in laboratory settings are not mentioned in the available literature.
Properties
IUPAC Name |
N-[[3-(5-cyclopropyl-1,2-oxazol-3-yl)-1,2,4-oxadiazol-5-yl]methyl]-2-(trifluoromethyl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13F3N4O3/c18-17(19,20)11-4-2-1-3-10(11)16(25)21-8-14-22-15(24-27-14)12-7-13(26-23-12)9-5-6-9/h1-4,7,9H,5-6,8H2,(H,21,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZZNKWYAEAYVNAG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=CC(=NO2)C3=NOC(=N3)CNC(=O)C4=CC=CC=C4C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13F3N4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.